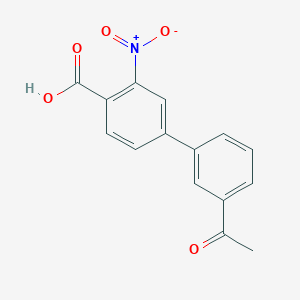
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetylphenyl)-5-methoxybenzoic acid (3-APMBA) is an organic compound belonging to the class of benzoic acids. It is a white solid with a molecular weight of 212.22 g/mol and a melting point of 183-184°C. 3-APMBA is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry and biochemistry. Due to its unique properties, 3-APMBA has been widely studied in recent years.
Applications De Recherche Scientifique
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has been widely used as a reagent in organic synthesis, analytical chemistry and biochemistry. In organic synthesis, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as a starting material for the synthesis of various compounds such as 2-amino-3-phenyl-4-oxobutanoic acid, 4-methyl-3-phenyl-2-oxobutanoic acid, 3-phenyl-4-oxobutanoic acid, and 3-phenyl-4-hydroxybenzoic acid. In analytical chemistry, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as a reagent for the determination of trace amounts of metals in aqueous solutions. In biochemistry, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be used as an inhibitor of enzymes such as cyclooxygenase-2, lipoxygenase and cyclooxygenase-1.
Mécanisme D'action
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenase-2, lipoxygenase and cyclooxygenase-1. It inhibits the activity of these enzymes by competing with arachidonic acid for the active site of the enzymes. As a result, the production of prostaglandins, leukotrienes and thromboxanes is inhibited, leading to the inhibition of inflammation, pain and fever.
Biochemical and Physiological Effects
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has anti-inflammatory, analgesic and antipyretic effects. It has been shown to reduce inflammation, pain and fever in animal models of inflammation. In addition, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable, making it easy to store and transport. However, the use of 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments is limited by its low solubility in water, making it difficult to dissolve in aqueous solutions.
Orientations Futures
In the future, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used in the development of novel anti-inflammatory and analgesic drugs. It could also be used as an inhibitor of cyclooxygenase-2, lipoxygenase and cyclooxygenase-1 in the treatment of various inflammatory diseases. In addition, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used as an analytical tool for the determination of trace amounts of metals in aqueous solutions. Finally, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% could be used in the synthesis of various organic compounds.
Méthodes De Synthèse
3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3-acetylphenol and 5-methoxybenzoic acid in two steps. The first step is the esterification reaction between 3-acetylphenol and 5-methoxybenzoic acid, which yields 3-acetylphenyl-5-methoxybenzoate. The second step is the acid hydrolysis of the ester, which yields 3-(3-Acetylphenyl)-5-methoxybenzoic acid, 95%.
Propriétés
IUPAC Name |
3-(3-acetylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(6-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODMDCDOLWFVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689750 |
Source


|
| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-27-1 |
Source


|
| Record name | 3'-Acetyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














